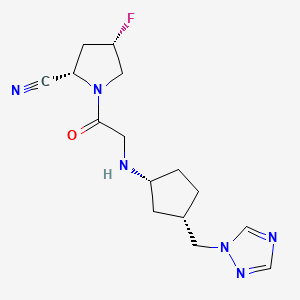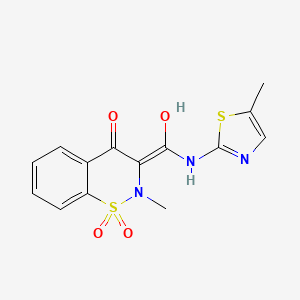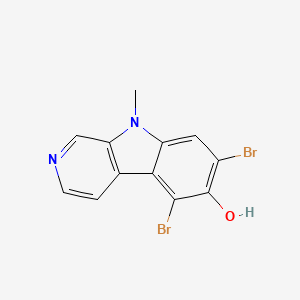
9-Methyl-7-bromoeudistomin D
Vue d'ensemble
Description
9-Methyl-7-bromoeudistomin D (MBED) is a derivative of eudistomin D, which is isolated from a marine tunicate . It has a molecular formula of C12H8Br2N2O . MBED is known to induce Ca++ release from the heavy fraction of fragmented sarcoplasmic reticulum (HSR) in a similar way to caffeine .
Molecular Structure Analysis
The molecular structure of 9-Methyl-7-bromoeudistomin D consists of 12 carbon atoms, 8 hydrogen atoms, 2 bromine atoms, 2 nitrogen atoms, and 1 oxygen atom . The average mass is 356.013 Da and the monoisotopic mass is 353.900330 Da .Applications De Recherche Scientifique
Calcium Release Induction
9-Methyl-7-bromoeudistomin D (MBED) is known for its potent ability to induce calcium release from the sarcoplasmic reticulum in both skeletal and cardiac muscles. It acts similarly to caffeine, but with a significantly higher potency. MBED's action in causing calcium release from cardiac sarcoplasmic reticulum has been specifically highlighted, with research indicating its binding to high-affinity sites on the cardiac sarcoplasmic reticulum membranes (Seino-Umeda et al., 1998).
Role in Skeletal Muscle
Studies on skeletal muscle sarcoplasmic reticulum have shown that MBED and its analogs, particularly those with a carboline skeleton, exhibit high calcium-releasing activities. These findings contribute to understanding the structure-function relationship of the ryanodine receptor/Ca2+ release channels in skeletal muscle sarcoplasmic reticulum (Takahashi et al., 1995).
Tissue Distribution and Binding
The distribution and binding characteristics of MBED have been investigated in various tissues, including liver, brain, kidney, and lung. MBED binding sites have been observed mainly in membrane fractions of these tissues, suggesting its potential as a molecular probe for studying caffeine actions not only in muscles but also in a variety of other tissues (Adachi et al., 1994).
Pharmacological Insights
MBED's pharmacological properties extend to its effects on brain microsomes, where it binds to sites distinct from the ryanodine receptors. This distinct binding suggests that MBED can serve as an essential molecular probe for characterizing caffeine-binding protein in the central nervous system (Yoshikawa et al., 1995).
Potential in Cardiotonic Drug Development
MBED's role as a powerful Ca2+ releaser with caffeine-like properties indicates its potential use in studying the molecular mechanisms of the Ca2+ release process, particularly in the context of developing novel cardiotonic agents (Ohizumi, 1993).
Propriétés
IUPAC Name |
5,7-dibromo-9-methylpyrido[3,4-b]indol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2N2O/c1-16-8-4-7(13)12(17)11(14)10(8)6-2-3-15-5-9(6)16/h2-5,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWFPORISPXHAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C(=C2C3=C1C=NC=C3)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10153990 | |
| Record name | 9-Methyl-7-bromoeudistomin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10153990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Methyl-7-bromoeudistomin D | |
CAS RN |
123363-40-6 | |
| Record name | 5,7-Dibromo-9-methyl-9H-pyrido[3,4-b]indol-6-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123363-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Methyl-7-bromoeudistomin D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123363406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Methyl-7-bromoeudistomin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10153990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



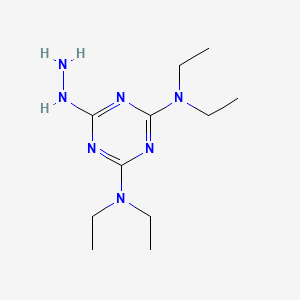
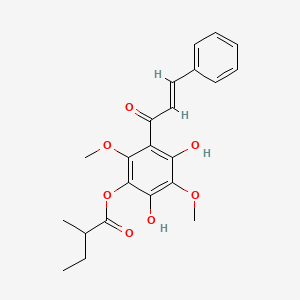
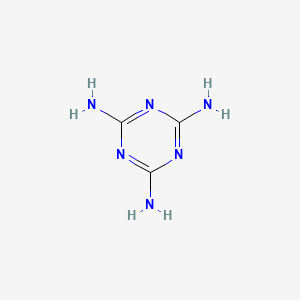
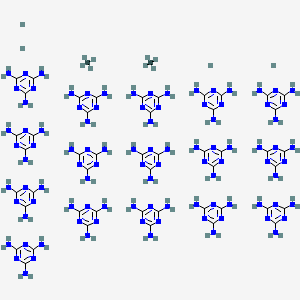
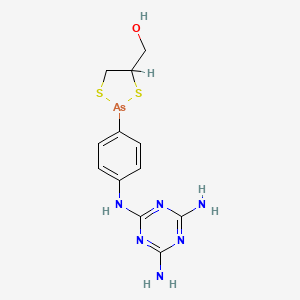
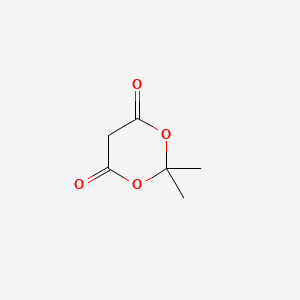
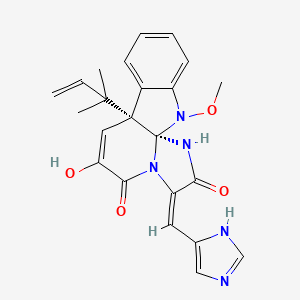
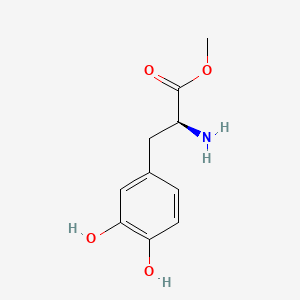
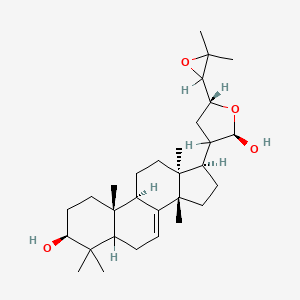
![(1S)-1-[(2R,4S,5R)-5-hydroxy-4-[(3S,9R,10R,13S,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-yl]-2-methylpropane-1,2-diol](/img/structure/B1676183.png)


